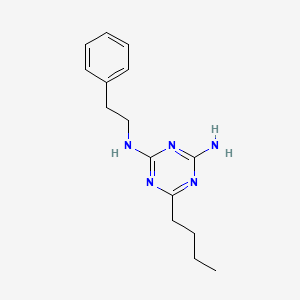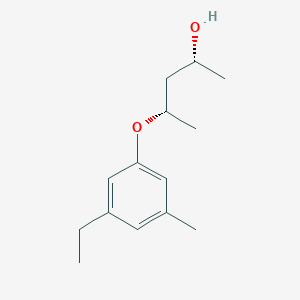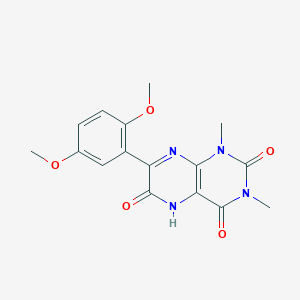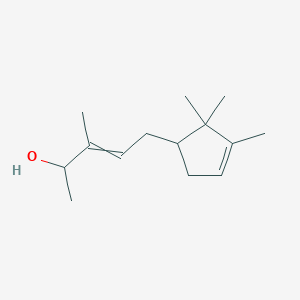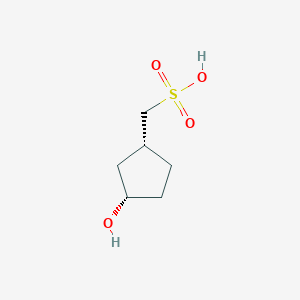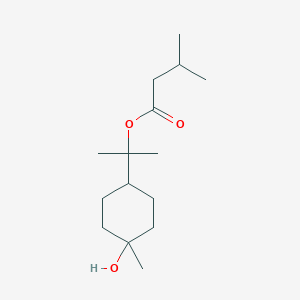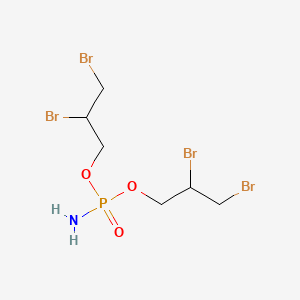
Bis(2,3-dibromopropyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromopropyl)phosphoramidate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of phosphoramidates, which are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus atom and a tricoordinate nitrogen atom. This compound is particularly significant in the field of materials science due to its ability to enhance the fire resistance of various materials, including plastics and textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride, followed by the addition of ammonia or an amine to form the phosphoramidate linkage. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to verify the compound’s composition and quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dibromopropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2,3-dibromopropyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism by which bis(2,3-dibromopropyl)phosphoramidate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable structures.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different chemical structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): A widely used flame retardant in electronic products and textiles.
Uniqueness
Bis(2,3-dibromopropyl)phosphoramidate is unique due to its specific phosphoramidate linkage, which provides distinct chemical and physical properties compared to other flame retardants. Its ability to form stable, non-flammable structures makes it particularly effective in enhancing the fire resistance of materials.
Propiedades
Número CAS |
70555-34-9 |
|---|---|
Fórmula molecular |
C6H12Br4NO3P |
Peso molecular |
496.75 g/mol |
Nombre IUPAC |
1-[amino(2,3-dibromopropoxy)phosphoryl]oxy-2,3-dibromopropane |
InChI |
InChI=1S/C6H12Br4NO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H2,11,12) |
Clave InChI |
UQXDKQGMBCNGMT-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)OP(=O)(N)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)


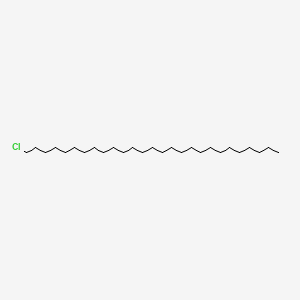



![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
